Chromomycin A2

Description

This compound has been reported in Streptomyces, Streptomyces roseiscleroticus, and other organisms with data available.

has antineoplastic activity; structure in first source

Properties

IUPAC Name |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLCTUHONLQGIX-TWTCTLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H86O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6992-70-7 | |

| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromomycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery of Chromomycin A2: A Technical Retrospective

Abstract

Chromomycin (B10761888) A2, a member of the aureolic acid family of antibiotics, has been a subject of scientific interest for decades due to its potent antitumor and antibacterial properties. This technical guide provides an in-depth historical account of the discovery of Chromomycin A2, focusing on the seminal research that led to its isolation and characterization. We detail the early experimental protocols, present the initial physicochemical and biological data in a structured format, and visually represent the experimental workflow and its mechanism of action. This document serves as a comprehensive resource for researchers in natural product discovery, oncology, and antibiotic development.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil-dwelling actinomycetes proving to be a particularly rich source of novel bioactive compounds. Among the important discoveries of this period were the chromomycins, a group of glycosylated aromatic polyketides. This compound, a prominent member of this family, was first reported as part of a complex of related compounds. Its discovery laid the groundwork for future research into the aureolic acid antibiotics, a class that also includes mithramycin and olivomycin. This guide revisits the original discovery and characterization of this compound, providing a technical foundation for understanding its properties and historical significance.

The Initial Discovery and Isolation

This compound was first isolated as part of the chromomycin complex from the fermentation broth of Streptomyces griseus No. 7 (ATCC No. 13273).[1][2] The pioneering work was conducted by a group of Japanese scientists, including M. Miyamoto, S. Tatsuoka, and K. Nakanishi, who published their findings in the mid-1960s. Their research detailed the fermentation, isolation, and structural elucidation of Chromomycins A2, A3, and A4.

Fermentation Protocol

Table 1: Representative Fermentation Parameters for Chromomycin Production

| Parameter | Condition/Medium Component | Purpose |

| Producing Organism | Streptomyces griseus No. 7 (ATCC 13273) | Original source of this compound. |

| Culture Medium | GTYB Broth (representative) | Provides necessary nutrients for bacterial growth and secondary metabolite production. |

| Glucose (10 g/L) | Primary carbon source. | |

| Tryptone (2 g/L) | Nitrogen and amino acid source. | |

| Yeast Extract (1 g/L) | Source of vitamins and growth factors. | |

| Beef Extract (1 g/L) | Additional nitrogen and nutrient source. | |

| Artificial Seawater (1 L) | Provides essential minerals and salts. | |

| Cultivation Time | 14 days (representative) | Duration for optimal production of the secondary metabolite. |

| Cultivation Conditions | Static culture (without shaking) | Specific condition that can influence metabolite production. |

Isolation and Purification Protocol

The isolation of this compound from the fermentation broth involved a multi-step extraction and chromatographic process. Antibacterial or antitumor activity-guided fractionation was the primary method for tracking the compound of interest through the purification steps.

Experimental Workflow for this compound Isolation

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound involved determining its fundamental physicochemical properties and analyzing its structure using various spectroscopic techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C59H86O26 |

| Appearance | Yellow needles or powder |

| Melting Point | 183 °C (decomposition) |

| Optical Rotation | [α]D25 -50° (c 1.0, ethanol) |

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| UV-Vis (Methanol) | λmax (nm): 229, 279, 318, 331, 412 |

| Infrared (IR) | Characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities. |

| 1H and 13C NMR | Complex spectra revealing the presence of an aglycone core and multiple sugar moieties. |

| Mass Spectrometry (MS) | Provided the molecular weight and fragmentation patterns for structural elucidation. |

Mechanism of Action: DNA Minor Groove Binding and Transcription Inhibition

Subsequent to its discovery, extensive research was undertaken to elucidate the mechanism of action of this compound and its analogs. It was discovered that these compounds exert their cytotoxic effects by binding to DNA and inhibiting RNA synthesis.

The currently accepted model posits that two molecules of this compound form a dimer that is coordinated by a divalent cation, typically Mg2+. This dimeric complex then binds to the minor groove of GC-rich sequences in DNA. This binding event physically obstructs the passage of RNA polymerase, thereby inhibiting transcription and leading to cell death.

Signaling Pathway of this compound Action

References

A Technical Guide to the Isolation, Cultivation, and Analysis of Chromomycin A2-Producing Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromomycin (B10761888) A2, a member of the aureolic acid family of antitumor antibiotics, is a potent therapeutic agent produced by various species of the genus Streptomyces. This guide provides an in-depth technical overview of the producing organisms, their cultivation, the biosynthesis of Chromomycin A2, and methods for its extraction and analysis. Detailed experimental protocols, quantitative data on production, and visualizations of the biosynthetic and regulatory pathways are presented to facilitate research and development efforts focused on this valuable secondary metabolite.

Introduction to this compound and Producing Organisms

This compound is a glycosylated polyketide with significant antitumor and antibacterial properties.[1] It belongs to the aureolic acid group of antibiotics, which also includes mithramycin and olivomycin.[1] These compounds exert their biological activity by binding to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA replication and transcription.[1]

Several species of Streptomyces, a genus of Gram-positive, filamentous bacteria renowned for their production of a wide array of secondary metabolites, have been identified as producers of this compound.[2][3] Notable producing organisms include:

-

Streptomyces griseus : One of the first identified producers of chromomycins.

-

Streptomyces reseiscleroticus : A species in which a silent chromomycin biosynthetic gene cluster was successfully activated.

-

Streptomyces microflavus : A marine-derived species that produces a new chromomycin derivative alongside this compound and A3.

-

Streptomyces tagetis : A novel species isolated from the roots of the marigold plant, Tagetes patula, which produces this compound and A3.

-

Streptomyces flaviscleroticus

-

An unidentified Streptomyces sp. (AP19-2) isolated from panda feces.

Biosynthesis of this compound

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the srcm cluster in Streptomyces reseiscleroticus and cmm in Streptomyces griseus. This cluster contains genes encoding a polyketide synthase (PKS) responsible for assembling the aglycone core, as well as genes for tailoring enzymes that modify the core structure and glycosyltransferases that attach the characteristic sugar moieties.

The aglycone is a tricyclic aromatic compound derived from a decaketide precursor. Two sugar chains are attached to this core: a disaccharide and a trisaccharide composed of various deoxysugars, including D-oliose, D-olivose, and L-chromose.

Genetic Regulation of this compound Production

The expression of the chromomycin BGC is tightly regulated at the genetic level. In Streptomyces reseiscleroticus, two key regulatory genes within the srcm cluster have been identified:

-

srcmRI : Encodes a SARP-type activator (Streptomyces Antibiotic Regulatory Protein). Overexpression of this gene activates the silent chromomycin BGC.

-

srcmRII : Encodes a PadR-like repressor. Disruption of this gene also leads to the production of chromomycins.

Manipulation of these regulatory genes has proven to be a highly effective strategy for enhancing this compound production.

Quantitative Data on this compound Production

Genetic engineering of the regulatory genes in Streptomyces reseiscleroticus has led to significant increases in the production of this compound and A3. The following table summarizes the production titers obtained under different genetic modifications and optimized culture conditions.

| Strain/Condition | Chromomycin A3 Titer (mg/L) | This compound Titer (mg/L) | Reference |

| S. reseiscleroticus with SrcmRI overexpression (R5 agar) | 8.9 ± 1.2 | 13.2 ± 1.6 | |

| S. reseiscleroticus with SrcmRII disruption (R5 agar) | 49.3 ± 4.3 | 53.3 ± 3.6 | |

| S. reseiscleroticus with SrcmRI overexpression and SrcmRII disruption (R5 agar) | 69.4 ± 7.6 | 81.7 ± 7.2 | |

| Engineered strain with optimized liquid fermentation | 145.1 ± 15.3 | 158.3 ± 15.4 |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound-producing Streptomyces, followed by fermentation, extraction, and purification of the target compound.

Isolation of Streptomyces from Soil

Protocol:

-

Sample Collection : Collect soil samples from a depth of 10-15 cm into sterile bags.

-

Pre-treatment : Air-dry the soil samples for 24-48 hours at room temperature to reduce the number of vegetative bacteria. Optionally, heat-treat the dried soil at 55°C for 5-10 minutes.

-

Serial Dilution : Suspend 1 g of the pre-treated soil in 9 mL of sterile saline (0.9% NaCl) and perform a series of 10-fold dilutions (10⁻² to 10⁻⁵).

-

Plating : Spread 0.1 mL of each dilution onto selective agar plates, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media, supplemented with antifungal agents like nystatin (B1677061) or cycloheximide (B1669411) to inhibit fungal growth.

-

Incubation : Incubate the plates at 28-30°C for 7 to 14 days.

-

Colony Selection and Purification : Look for colonies with a chalky, powdery appearance, which are characteristic of Streptomyces. Select individual colonies and streak them onto fresh agar plates to obtain pure cultures.

Fermentation for this compound Production

Media Preparation:

-

R5A Medium : A common medium for Streptomyces cultivation and secondary metabolite production. The composition can be found in specialized microbiology manuals.

-

Yeast Extract-Malt Extract (YEME) Medium : Used for preparing seed cultures.

-

Yeast Extract: 3 g/L

-

Malt Extract: 3 g/L

-

Bacteriological Peptone: 5 g/L

-

Glucose: 10 g/L

-

Sucrose: 170 g/L (can be omitted for non-S. coelicolor strains)

-

Protocol:

-

Seed Culture Preparation : Inoculate a loopful of spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of YEME medium. Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

-

Production Culture Inoculation : Transfer the seed culture to the production medium (e.g., R5A or an optimized production medium) at a 5-10% (v/v) ratio.

-

Production Fermentation : Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 7-12 days. The optimal fermentation time should be determined empirically for the specific strain and conditions.

Extraction of this compound

Protocol:

-

Separation of Biomass : After fermentation, centrifuge the culture broth at 5000-10000 rpm for 15-20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction : Transfer the supernatant to a separating funnel and add an equal volume of ethyl acetate (B1210297). Shake vigorously for 15-20 minutes.

-

Phase Separation : Allow the layers to separate and collect the upper ethyl acetate layer, which contains the chromomycins.

-

Repeated Extraction : Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

Concentration : Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Purification and Analysis of this compound

Protocol:

-

Column Chromatography : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and subject it to silica (B1680970) gel column chromatography. Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components.

-

High-Performance Liquid Chromatography (HPLC) : Further purify the fractions containing chromomycins using preparative HPLC with a reversed-phase column (e.g., C18). A common mobile phase consists of a gradient of acetonitrile (B52724) and water with a modifier like formic acid.

-

Analytical HPLC : Analyze the purity of the final product using analytical HPLC. The specific parameters (e.g., column, mobile phase, flow rate, and detection wavelength) should be optimized for this compound. Detection is typically performed using a UV-Vis detector at a wavelength where chromomycins exhibit strong absorbance.

-

Structure Elucidation : Confirm the identity of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways in Streptomyces Secondary Metabolism

The production of secondary metabolites like this compound is intricately linked to the overall physiology of Streptomyces and is controlled by complex signaling networks that respond to environmental and intracellular cues.

-

Nutrient Limitation : The depletion of key nutrients such as carbon, nitrogen, or phosphate (B84403) is a primary trigger for the onset of secondary metabolism.

-

Sigma Factors : These are key components of the transcriptional machinery that direct RNA polymerase to specific promoters. Housekeeping sigma factors like σHrdB are involved in both primary and secondary metabolism, while alternative sigma factors can activate specific metabolic pathways in response to stress or developmental signals.

-

Two-Component Systems : These systems, typically consisting of a sensor kinase and a response regulator, allow the cell to sense and respond to environmental changes, often influencing antibiotic production.

-

Small Molecule Signals : Diffusible small molecules, such as γ-butyrolactones (e.g., A-factor in S. griseus), can act as quorum-sensing signals to coordinate secondary metabolite production within a population.

Conclusion

Streptomyces species remain a vital source of novel and clinically important natural products like this compound. A thorough understanding of the producing organisms, their genetic regulation, and optimal cultivation conditions is crucial for maximizing yields and facilitating the development of this potent antitumor agent. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study and application of this compound. Future efforts in metabolic engineering, synthetic biology, and fermentation optimization hold the promise of further enhancing the production of this valuable therapeutic compound.

References

The Chromomycin A2 Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromomycin (B10761888) A2, a member of the aureolic acid family of polyketide antibiotics, is a potent antitumor agent produced by various Streptomyces species. Its complex structure, featuring a tricyclic aglycone core and two deoxysugar chains, arises from a sophisticated biosynthetic pathway orchestrated by a dedicated gene cluster. This technical guide provides an in-depth exploration of the Chromomycin A2 biosynthesis pathway, designed for researchers, scientists, and drug development professionals. It consolidates current knowledge on the genetic and enzymatic machinery, presents available quantitative data, details key experimental methodologies, and visualizes the intricate molecular processes involved in the assembly of this promising therapeutic agent.

Introduction

This compound belongs to the aureolic acid group of antibiotics, which are known for their significant anticancer properties. These compounds, including the closely related mithramycin and chromomycin A3, are biosynthesized by Type II polyketide synthases (PKS) and a series of tailoring enzymes. The biological activity of these molecules is attributed to their ability to bind to the minor groove of GC-rich DNA sequences, thereby interfering with DNA replication and transcription. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and the generation of novel, more effective analogs.

This guide will delve into the core components of the this compound biosynthetic pathway, including the gene cluster, the enzymatic cascade responsible for the synthesis of the polyketide backbone and its subsequent modifications, and the attachment of the deoxysugar moieties.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a dedicated gene cluster found in producing organisms such as Streptomyces griseus. The gene cluster for chromomycin A3 from S. griseus subsp. griseus spans approximately 43 kb and contains 36 genes. These genes are responsible for the biosynthesis of the polyketide aglycone, the deoxysugar moieties, their subsequent attachment, and the regulation of the pathway. The organization of the chromomycin gene cluster (cmm) shares significant homology with the mithramycin (mtm) gene cluster from Streptomyces argillaceus, reflecting their shared aglycone structure.

A putative chromomycin biosynthetic gene cluster (srcm) has also been identified in Streptomyces reseiscleroticus. This cluster contains genes for a minimal PKS (SrcmP, K, S), cyclization and aromatization (SrcmQ, X, Y), and regulatory proteins.

Table 1: Key Genes in the Chromomycin Biosynthetic Gene Cluster and Their Putative Functions

| Gene (cmm nomenclature) | Putative Function |

| cmmP, cmmK, cmmS | Minimal Polyketide Synthase (PKS) - responsible for decaketide backbone synthesis |

| cmmQ, cmmY | Cyclase/Aromatase - involved in the cyclization of the polyketide chain |

| cmmX | Cyclase - involved in the formation of the second and third rings |

| cmmOIV | Baeyer-Villiger Monooxygenase - catalyzes the oxidative cleavage of the fourth ring |

| cmmW | Ketoreductase - reduces the keto group on the C3-side chain |

| cmmGI-GIV | Glycosyltransferases - catalyze the attachment of deoxysugar moieties |

| cmmUIII | Glycosyltransferase - specific for one of the sugar transfer steps |

| cmmRI | SARP-type Activator - positive regulator of the pathway |

| cmmRII | PadR-like Repressor - negative regulator of the pathway |

The Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages:

-

Polyketide Backbone Synthesis: The process is initiated by a type II PKS which iteratively condenses one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a linear decaketide chain.

-

Aglycone Formation: The linear polyketide undergoes a series of cyclization, aromatization, and tailoring reactions to form the tricyclic aglycone core.

-

Glycosylation: The aglycone is decorated with two deoxysugar chains, which are synthesized from glucose-1-phosphate and then attached by a series of glycosyltransferases.

Polyketide Backbone and Aglycone Synthesis

The minimal PKS, composed of the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), catalyzes the formation of the decaketide backbone. This linear intermediate then undergoes a series of cyclizations catalyzed by cyclase and aromatase enzymes to form a tetracyclic intermediate. A key step in the formation of the characteristic tricyclic core of chromomycin is the oxidative cleavage of the fourth ring by a Baeyer-Villiger monooxygenase, followed by a reduction of the resulting side chain by a ketoreductase.

Caption: Biosynthesis of the Chromomycin Aglycone.

Deoxysugar Biosynthesis and Glycosylation

The sugar moieties of this compound are derived from D-glucose-1-phosphate. A series of enzymes, including synthases, epimerases, and reductases, convert this precursor into the activated nucleotide-diphosphate (NDP)-sugars. These NDP-sugars are then sequentially transferred to the chromomycinone (B158636) aglycone by a cassette of four glycosyltransferases (GTs). The order of these glycosylation steps is critical for the final structure and activity of this compound. The difference between this compound and A3 lies in the acylation of one of the sugar residues.

Caption: Glycosylation steps in this compound biosynthesis.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is limited in the public domain. However, studies on related aureolic acid antibiotics provide valuable insights into production titers and the effects of metabolic engineering.

Table 2: Production Titers of Aureolic Acid Antibiotics under Different Conditions

| Compound | Producing Strain | Condition | Titer (mg/L) | Reference |

| Chromomycin A3/A2 | S. reseiscleroticus (engineered) | R5 agar, SrcmRII disruption | 49.3 ± 4.3 / 53.3 ± 3.6 | [1] |

| Chromomycin A3/A2 | S. reseiscleroticus (engineered) | R5 agar, SrcmRI overexpression | 8.9 ± 1.2 / 13.2 ± 1.6 | [1] |

| Chromomycin A3/A2 | S. reseiscleroticus (engineered) | R5 agar, SrcmRII disruption & SrcmRI overexpression | 69.4 ± 7.6 / 81.7 ± 7.2 | [1] |

| Chromomycin A3/A2 | S. reseiscleroticus (engineered) | Optimized liquid fermentation | 145.1 ± 15.3 / 158.3 ± 15.4 | [1] |

| Mithramycin Analogs | S. argillaceus (engineered) | R5A solid medium | 1.03 - 4.47 | [2] |

Experimental Protocols

This section outlines key experimental methodologies for studying the this compound biosynthesis pathway. These protocols are generalized from literature on Streptomyces genetics and polyketide biosynthesis.

Gene Knockout using CRISPR/Cas9

CRISPR/Cas9-mediated gene editing is a powerful tool for functional analysis of genes in the chromomycin biosynthetic cluster.

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces.

Detailed Steps:

-

gRNA and Repair Template Design: Design a 20-bp gRNA specific to the target gene. Design a repair template consisting of ~1-kb homology arms flanking the region to be deleted.

-

Plasmid Construction: Clone the gRNA and repair template into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces).

-

Conjugation: Transform the final plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to the target Streptomyces strain via conjugation.

-

Selection and Screening: Select for Streptomyces exconjugants on appropriate antibiotic-containing media. Screen individual colonies by PCR using primers flanking the target region to identify mutants with the desired deletion.

-

Verification: Confirm the gene knockout by Sanger sequencing of the PCR product.

Heterologous Expression and Purification of Biosynthetic Enzymes

The function of individual enzymes can be characterized by their heterologous expression and purification.

Protocol for a His-tagged Glycosyltransferase:

-

Cloning: Amplify the gene of interest from Streptomyces genomic DNA and clone it into an E. coli expression vector with an N- or C-terminal His-tag (e.g., pET-28a).

-

Expression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer containing a low concentration of imidazole (B134444) and elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column. Store the purified enzyme at -80°C.

Enzyme Assays

Polyketide Synthase (PKS) Assay (Representative): A common method to assay PKS activity is to use a radioactive precursor like [14C]-malonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing the purified PKS, acyl carrier protein (ACP), malonyl-CoA:[14C]ACP transacylase (if required), and the starter unit (e.g., acetyl-CoA).

-

Initiation: Start the reaction by adding [14C]-malonyl-CoA.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Quenching and Extraction: Stop the reaction by adding acid or an organic solvent. Extract the polyketide product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.

Glycosyltransferase (GT) Assay (Colorimetric): A coupled enzyme assay can be used to monitor GT activity by measuring the release of NDP.

-

Reaction Mixture: Prepare a reaction mixture containing the purified GT, the aglycone acceptor substrate, the NDP-sugar donor substrate, and coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) and their substrates (phosphoenolpyruvate and NADH).

-

Initiation: Start the reaction by adding the GT.

-

Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.

Conclusion

The this compound biosynthesis pathway is a complex and fascinating example of microbial secondary metabolism. While significant progress has been made in identifying the genes and proposing the functions of the enzymes involved, further research is needed to fully elucidate the intricate details of this pathway. Specifically, the kinetic characterization of each enzyme and the in vivo concentrations of the biosynthetic intermediates remain key areas for future investigation. A deeper understanding of these aspects will be instrumental in the rational design of metabolic engineering strategies to improve the production of this compound and to generate novel analogs with enhanced therapeutic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge of this important biosynthetic pathway and to unlock its full potential for drug discovery and development.

References

- 1. Expression, site-directed mutagenesis, and steady state kinetic analysis of the terminal thioesterase domain of the methymycin/picromycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromomycin A2: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromomycin A2, a member of the aureolic acid family of antibiotics, is a polyketide natural product with significant biological activities.[1][2] Isolated from Streptomyces species, this compound has garnered interest for its potent antibacterial, antifungal, and anticancer properties.[2][3] Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis through binding to the minor groove of GC-rich DNA sequences. Furthermore, recent studies have elucidated its role in inducing autophagy and inhibiting the Wnt/β-catenin signaling pathway, opening new avenues for its therapeutic application. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and key biological activities of this compound, along with detailed experimental protocols for its study.

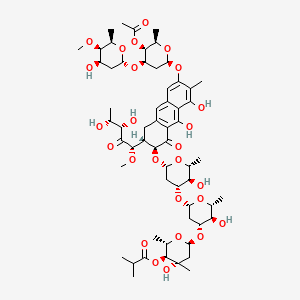

Chemical Structure and Identification

This compound is a complex glycoside composed of a tricyclic aglycone chromophore attached to two sugar chains.

Chemical Formula: C₅₉H₈₆O₂₆[3]

Molecular Weight: 1211.30 g/mol

CAS Number: 6992-70-7

Synonyms: Aburamycin A, CMA2, NSC 131187

Chemical Name: (1S)-1-C-[(2S,3S)-7-[[4-O-acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-alpha-D-lyxo-hexopyranosyl)-beta-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-alpha-L-arabino-hexopyranosyl(1->3)-O-2,6-dideoxy-beta-D-arabino-hexopyranosyl-(1->3)-2,6-dideoxy-beta-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose

SMILES: C[C@H]1O--INVALID-LINK--C(--INVALID-LINK----INVALID-LINK--C)=O)([H])--INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--(C)--INVALID-LINK--C)=O)--INVALID-LINK--O6)C5)C4)C7=O)C7=C8O)=C8C(O)=C3C)O--INVALID-LINK--[C@@H]2OC(C)=O)([H])C--INVALID-LINK--[C@H]1OC

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | Yellow powder | |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. Limited water solubility. | |

| Predicted XlogP | 3.3 |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure. The chemical shifts for this compound are summarized in Tables 2 and 3, respectively. This data is crucial for the identification and structural confirmation of the compound.

Table 2: ¹H NMR Spectroscopic Data for this compound.

(Data presented here is a representation of key shifts and may not be exhaustive. For complete assignments, refer to the cited literature.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | 5.30 | d | 7.8 |

| H-3 | 3.65 | m | |

| H-4 | 3.45 | m | |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound.

(Data presented here is a representation of key shifts and may not be exhaustive. For complete assignments, refer to the cited literature.)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 102.5 |

| C-2 | 35.8 |

| C-3 | 78.9 |

| ... | ... |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals characteristic absorption maxima that are indicative of its chromophore. While specific λmax values for this compound are not consistently reported across the literature, related compounds and extracts containing chromomycins show absorption peaks in the range of 221-240 nm and around 280 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the numerous hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for sp³ and sp² C-H bonds.

-

C=O stretching: Strong absorptions around 1735 cm⁻¹ for the ester carbonyls and around 1650 cm⁻¹ for the ketone and quinone-like carbonyls.

-

C=C stretching: Bands in the 1600-1450 cm⁻¹ region for the aromatic ring.

-

C-O stretching: Multiple strong bands between 1000 and 1300 cm⁻¹ corresponding to the various alcohol, ether, and ester linkages.

Mass Spectrometry (MS)

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.

Cytotoxicity

This compound demonstrates potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the low nanomolar range, highlighting its potential as an anticancer agent.

Table 4: Cytotoxicity of this compound against Human Cancer Cell Lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| SGC7901 | Gastric Cancer | 4 |

| HepG2 | Hepatocellular Carcinoma | 0.5 |

| A549 | Lung Adenocarcinoma | 3 |

| HCT116 | Colon Cancer | 5 |

| COC1 | Ovarian Cancer | 5 |

| HUVECs | Human Umbilical Vein Endothelial Cells | 8 |

Induction of Autophagy

This compound has been shown to induce autophagy in melanoma cells. This process is characterized by the formation of autophagosomes and an increased expression of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II.

Inhibition of Wnt/β-catenin Signaling

This compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound inhibits the transcriptional activity of the β-catenin/TCF complex, leading to the downregulation of Wnt target genes. The precise mechanism, whether through direct interaction with the complex or via upstream regulators like GSK3β, is an area of ongoing research.

References

Chromomycin A2: A Technical Guide to its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromomycin (B10761888) A2 is an aureolic acid antibiotic with potent antitumor properties. Its cytotoxic effects are primarily attributed to its interaction with DNA, leading to the inhibition of essential cellular processes such as transcription and replication. This technical guide provides an in-depth exploration of the molecular mechanism of action of Chromomycin A2 on DNA, intended for researchers, scientists, and professionals in drug development. The guide details the binding mode, quantitative interaction parameters, experimental methodologies for its study, and the downstream cellular consequences of this interaction.

Core Mechanism of Action: Dimerization and Minor Groove Binding

The primary mechanism of action of this compound involves its binding to the minor groove of double-stranded DNA. This interaction is not a simple one-to-one binding event but a more complex process that is critically dependent on the presence of divalent cations and the specific DNA sequence.

Dimerization: In solution, and in the presence of divalent cations such as magnesium (Mg²⁺) or zinc (Zn²⁺), two molecules of this compound form a symmetric dimer. This dimerization is a prerequisite for high-affinity DNA binding. The metal ion acts as a bridge, coordinating with the oxygen atoms of the chromophore and the sugar moieties of both this compound molecules.

DNA Minor Groove Binding: The this compound dimer then binds to the minor groove of the DNA. This binding is highly specific for GC-rich sequences, with a preference for sequences containing at least three consecutive G-C base pairs. The sugar residues of the this compound dimer play a crucial role in recognizing and stabilizing the complex within the minor groove.

Conformational Changes in DNA: Upon binding of the this compound dimer, the DNA undergoes a significant conformational change. The minor groove widens to accommodate the bulky dimer, and the DNA helix experiences bending. These structural alterations are key to the biological activity of this compound, as they interfere with the binding of DNA-processing enzymes.

Quantitative Data on this compound-DNA Interaction

The interaction between this compound and DNA has been quantified using various biophysical techniques. The following tables summarize key quantitative data. Due to the high structural similarity and identical mechanism of action, data for Chromomycin A3 is often used as a close surrogate for this compound.

| Parameter | Value | DNA Sequence | Method | Reference |

| Binding Affinity (Ka) | 2.7 x 10⁷ M⁻¹ | 5'-TGGCCA-3' | Quantitative DNase I Footprinting | [1] |

| Stoichiometry (Drug:DNA duplex) | 2:1 | d(ATGCAT)₂ | ¹H NMR | [2] |

| Dimerization Constant (in solution) | ~10⁵ M⁻¹ | - | Fluorescence & Footprinting | [1] |

Table 1: Binding Parameters of Chromomycin A3 with DNA

| Cell Line | IC50 (48h) | Assay | Reference |

| MALME-3M (Melanoma) | ~30 nM | Cytotoxicity Assay | [3][4] |

| A549 (Lung Carcinoma) | Not specified, but active in nM range | Cytotoxicity Assay | [3] |

| MCF-7 (Breast Cancer) | Not specified, but active in nM range | Cytotoxicity Assay | [3] |

| PC-3 (Prostate Cancer) | Not specified, but active in nM range | Cytotoxicity Assay | [3] |

| HCT116 (Colon Cancer) | Not specified, but active in nM range | Cytotoxicity Assay | [3] |

Table 2: Cytotoxic Activity of this compound in various cancer cell lines

Experimental Protocols

The study of the this compound-DNA interaction relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where this compound binds and to determine the binding affinity.

1. Preparation of Labeled DNA Probe:

-

A DNA fragment of interest (typically 150-250 bp) containing a potential this compound binding site is radiolabeled at one 5' end using [γ-³²P]ATP and T4 polynucleotide kinase.

-

The labeled probe is purified using a spin column to remove unincorporated nucleotides.

2. Binding Reaction:

-

The ³²P-labeled DNA probe (e.g., 10,000 cpm) is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂) for 30 minutes at room temperature to allow equilibrium to be reached.

-

A control reaction without this compound is always included.

3. DNase I Digestion:

-

A freshly diluted solution of DNase I is added to each reaction tube and incubated for a short period (e.g., 1-2 minutes) at room temperature. The concentration of DNase I and the digestion time should be optimized to achieve partial digestion of the DNA.

-

The reaction is stopped by adding a stop solution containing EDTA and a chelating agent.

4. Analysis:

-

The DNA fragments are purified by phenol-chloroform extraction and ethanol (B145695) precipitation.

-

The samples are then denatured and loaded onto a high-resolution denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert G+A sequencing ladder of the same DNA fragment.

-

The gel is dried and exposed to an X-ray film or a phosphorimager screen.

-

The "footprint," a region of protection from DNase I cleavage, indicates the binding site of this compound. The binding affinity (Ka) can be calculated by quantifying the disappearance of the bands within the footprint at different this compound concentrations.[5][6][7]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the conformational changes in DNA upon binding of this compound.

1. Sample Preparation:

-

Solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and this compound are prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0, with 10 mM MgCl₂).

-

The concentrations should be accurately determined spectrophotometrically.

2. CD Measurements:

-

CD spectra are recorded on a spectropolarimeter in the UV-Vis range (typically 220-500 nm).

-

A quartz cuvette with a path length of 1 cm is commonly used.

-

The instrument parameters should be set as follows: bandwidth (e.g., 1 nm), scanning speed (e.g., 100 nm/min), and response time (e.g., 1 s).

-

Multiple scans (e.g., 3-5) are averaged for each sample to improve the signal-to-noise ratio.

3. Titration Experiment:

-

A fixed concentration of DNA is titrated with increasing concentrations of this compound.

-

A CD spectrum is recorded after each addition and equilibration.

-

Changes in the CD spectrum of the DNA (in the 240-300 nm region) and the induced CD spectrum of the bound this compound (in the 300-500 nm region) provide information about the binding mode and the conformational changes in the DNA.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex.

1. Sample Preparation:

-

A specific DNA oligonucleotide (e.g., a self-complementary duplex containing a GC-rich sequence) is synthesized and purified.

-

This compound is dissolved in a suitable solvent.

-

The complex is formed by mixing the DNA and this compound in a 1:2 molar ratio in an NMR buffer (e.g., 10 mM phosphate buffer, pH 7.0, 100 mM NaCl, 10 mM MgCl₂) in D₂O.

2. NMR Data Acquisition:

-

1D and 2D NMR spectra (e.g., COSY, TOCSY, and NOESY) are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

The temperature is controlled, typically at 25°C.

-

Water suppression techniques are used for experiments in H₂O to observe exchangeable protons.

3. Data Analysis and Structure Calculation:

-

The NMR signals are assigned to specific protons of the DNA and this compound.

-

Intermolecular Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY spectrum provide distance constraints between the protons of this compound and the DNA.

-

These distance constraints are used in molecular modeling programs to calculate the three-dimensional structure of the complex.[2][11][12]

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

This compound-DNA Binding Workflow

Caption: Workflow of this compound dimerization and binding to the DNA minor groove.

DNase I Footprinting Experimental Workflow

Caption: Experimental workflow for DNase I footprinting.

Inhibition of Sp1 Transcription Factor

Caption: Inhibition of Sp1 transcription factor binding to DNA by this compound.

Induction of Autophagy Signaling Pathway

Caption: Simplified signaling pathway for this compound-induced autophagy.

Downstream Cellular Effects

The binding of this compound to DNA and the subsequent distortion of the DNA helix have profound consequences for the cell.

-

Inhibition of Transcription: The presence of the this compound dimer in the minor groove physically obstructs the binding of RNA polymerase and transcription factors, such as Sp1, to their cognate promoter sequences.[13] This leads to a global inhibition of gene transcription, which is a major contributor to its cytotoxic effects.

-

Inhibition of DNA Replication: Similar to transcription, the binding of this compound can also hinder the process of DNA replication by impeding the progression of DNA polymerase.

-

Induction of Apoptosis: By inhibiting the transcription of anti-apoptotic genes and inducing cellular stress, this compound can trigger programmed cell death, or apoptosis. This is a key mechanism of its anticancer activity.

-

Induction of Autophagy: this compound has been shown to induce autophagy in some cancer cells.[3][4] This is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. The induction of autophagy by this compound appears to be linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.

-

Topoisomerase Inhibition: There is evidence to suggest that this compound can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication and transcription.[14] This inhibition would further contribute to the disruption of these processes.

-

Wnt Signaling Pathway Inhibition: Some studies have indicated that this compound can inhibit the Wnt signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and differentiation.[15][16]

Conclusion

This compound exerts its potent biological effects through a well-defined, multi-step mechanism of action on DNA. The formation of a divalent cation-mediated dimer is essential for its high-affinity and sequence-specific binding to the minor groove of GC-rich DNA. This interaction induces significant conformational changes in the DNA, which in turn leads to the inhibition of critical cellular processes, including transcription and replication, and the activation of cell death pathways such as apoptosis and autophagy. The detailed understanding of this mechanism provides a solid foundation for the rational design of novel aureolic acid analogues with improved therapeutic indices and for the exploration of new applications for this class of compounds in cancer therapy. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers actively engaged in the study of DNA-targeting agents.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. NMR studies of the interaction of chromomycin A3 with small DNA duplexes. Binding to GC-containing sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces autophagy in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNase I footprinting [gene.mie-u.ac.jp]

- 6. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR studies of the interaction of chromomycin A3 with small DNA duplexes I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies of sequence-specific DNA binding, DNA cleavage, and topoisomerase I inhibition by the dimeric chromomycin A3 complexed with Fe(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Chromomycin A2: A Technical Guide to its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromomycin (B10761888) A2 is a member of the aureolic acid family of antitumor antibiotics, produced by various strains of Streptomyces.[1][2] Initially recognized for their antibacterial properties, the primary pharmacological interest in these compounds lies in their potent anticancer activity.[3] Like its well-studied analogue, mithramycin, Chromomycin A2 exerts its cytotoxic effects through a direct interaction with DNA, leading to the inhibition of critical cellular processes and ultimately, cell death.[4][5] This technical guide provides a comprehensive overview of this compound as an antitumor agent, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing methodologies for its experimental evaluation.

Core Mechanism of Action: DNA Binding and Transcriptional Inhibition

The principal antitumor mechanism of this compound is its ability to bind to the minor groove of DNA.[5] This binding is not random; it shows a high affinity for GC-rich sequences.[5][6] The interaction is further stabilized by the formation of a dimeric complex with a divalent cation, such as Mg2+.[5][7] This high-affinity binding to GC-rich regions physically obstructs the DNA, preventing the binding of essential transcription factors, notably Specificity Protein 1 (Sp1).[6][8] Since Sp1 regulates the expression of numerous genes involved in cell proliferation, survival, and apoptosis, its displacement by this compound leads to a cascade of downstream effects that inhibit cancer cell growth.[8][9][10] This disruption of DNA-protein interactions effectively inhibits DNA replication and, more significantly, transcription.[5][7][11]

In Vitro Antitumor Activity

This compound demonstrates potent cytotoxic activity against a range of human cancer cell lines, with IC50 values typically in the nanomolar range following 48 to 72 hours of exposure.[1][2][3] Its efficacy is particularly notable in melanoma cell lines.[3]

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[12] The IC50 values for this compound against various human tumor cell lines are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | 95% CI (nM) | Citation |

| MALME-3M | Metastatic Melanoma | 48 | 18.8 | 15.3 - 23.1 | [3] |

| MALME-3M | Metastatic Melanoma | 72 | 11.2 | 9.0 - 13.9 | [3] |

| HCT-8 | Colon Carcinoma | 48 | 29.3 | 24.2 - 35.5 | [3] |

| HCT-8 | Colon Carcinoma | 72 | 19.9 | 16.7 - 23.8 | [3] |

| SF-295 | Glioblastoma | 48 | 34.0 | 28.2 - 41.0 | [3] |

| SF-295 | Glioblastoma | 72 | 19.3 | 16.0 - 23.3 | [3] |

| HL-60 | Promyelocytic Leukemia | 48 | 40.5 | 34.3 - 47.9 | [3] |

| HL-60 | Promyelocytic Leukemia | 72 | 22.1 | 18.6 - 26.3 | [3] |

| OVCAR-8 | Ovarian Carcinoma | 48 | 47.3 | 39.8 - 56.3 | [3] |

| OVCAR-8 | Ovarian Carcinoma | 72 | 30.0 | 26.2 - 34.4 | [3] |

| PC-3M | Prostate Carcinoma | 48 | 134.3 | 112.9 - 159.8 | [3] |

| PC-3M | Prostate Carcinoma | 72 | 60.1 | 51.5 - 70.0 | [3] |

| HepG2 | Hepatocellular Carcinoma | 24 | ~200 | N/A | [13] |

| HepG2 | Hepatocellular Carcinoma | 48 | ~100 | N/A | [13] |

| MCF-7 | Breast Adenocarcinoma | 24 | ~400 | N/A | [13] |

| A549 | Lung Carcinoma | 24 | ~400 | N/A | [13] |

Note: Data for HepG2, MCF-7, and A549 were estimated from graphical representations in the cited source.

Data Presentation: Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding reduction in the S and G2/M phases.[1][3] This cell cycle arrest is a direct consequence of the transcriptional inhibition of key regulatory proteins.

| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |

| MALME-3M | DMSO (Control) | 59.8 | 19.8 | 20.4 | [3] |

| MALME-3M | This compound (10 nM) | 68.1 | 15.6 | 16.3 | [3] |

| MALME-3M | This compound (30 nM) | 71.3 | 12.3 | 16.4 | [3] |

Signaling Pathways and Cellular Outcomes

The primary mechanism of transcriptional inhibition by this compound triggers distinct downstream signaling pathways, primarily leading to autophagy in melanoma cells and apoptosis in other cancer types like hepatocellular carcinoma.

Induction of Autophagy in Melanoma

In metastatic melanoma cells (MALME-3M), this compound is a potent inducer of autophagy.[3][5][14] This is evidenced by the formation of acidic vacuolar organelles (AVOs) and the increased expression of key autophagy-regulating proteins such as Beclin-1 and the lipidation of LC3 proteins (LC3-A and LC3-B).[3][15] Autophagy, a cellular self-degradation process, can function as a survival mechanism or a precursor to cell death.[5] In this context, it is considered a pre-apoptotic event contributing to the drug's cytotoxic effect.[5]

Induction of Apoptosis in Hepatocellular Carcinoma

In HepG2 cells, this compound induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[13] This leads to a reduction in the mitochondrial membrane potential, chromatin condensation, and ultimately, apoptotic cell death.[13] This pathway highlights that the cellular response to this compound can be context-dependent, varying between different cancer types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor effects of this compound.

General Experimental Workflow

The evaluation of a potential antitumor agent like this compound follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies.

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to determine the IC50 values of this compound.[3][13]

-

Cell Seeding: Plate human tumor cells in 96-well plates at a density of 0.1 x 10^6 cells/mL for adherent cells or 0.3 x 10^6 cells/mL for suspension cells.

-

Drug Treatment: After 24 hours of incubation to allow for cell adherence, add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL) to each well.

-

Formazan (B1609692) Solubilization: Incubate for 3 hours, then centrifuge the plates and remove the supernatant. Add 150 µL of pure DMSO to each well and mix to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 595 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle.[3]

-

Cell Treatment: Seed cells (e.g., MALME-3M) in 6-well plates and treat with this compound (e.g., 10 nM and 30 nM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Store at 4°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 1 mL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot for Autophagy Markers

This protocol detects the expression levels of key autophagy-related proteins.[3][15]

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against Beclin-1, LC3-A/B, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.

Protocol 4: Detection of Acidic Vesicular Organelles (AVOs)

This protocol uses acridine (B1665455) orange staining to visualize and quantify the formation of AVOs, a hallmark of autophagy.[3]

-

Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound for 48 hours.

-

Staining: Wash the cells with PBS and stain with acridine orange (1 µg/mL in PBS) for 15 minutes.

-

Imaging/Flow Cytometry:

-

Microscopy: Wash the cells again with PBS and mount the coverslips on slides. Observe under a fluorescence microscope. Cytoplasm and nucleoli will fluoresce bright green, while AVOs will appear as bright red or orange-red dots.

-

Flow Cytometry: For quantification, trypsinize the stained cells, wash, and resuspend in PBS. Analyze immediately using a flow cytometer, detecting green fluorescence (FL1) and red fluorescence (FL3).

-

-

Analysis: An increase in the red fluorescence intensity indicates an increase in AVO formation.

Conclusion and Future Directions

This compound is a potent antitumor agent that functions by binding to GC-rich DNA, leading to transcriptional inhibition and subsequent cell cycle arrest.[3][6] Its cytotoxic effects are mediated through distinct cell death pathways, including autophagy in melanoma and apoptosis in hepatocellular carcinoma, underscoring the context-dependent nature of its activity.[3][13] The detailed quantitative data and protocols provided herein serve as a valuable resource for researchers investigating its therapeutic potential.

While promising, the clinical application of aureolic acid antibiotics has been hampered by toxicity concerns.[4] Future research should focus on the development of novel analogs or drug delivery systems to improve the therapeutic index of this compound. Furthermore, exploring its efficacy in combination therapies could unlock synergistic effects and overcome potential resistance mechanisms, paving the way for its potential use in modern oncology.[16][17]

References

- 1. This compound induces autophagy in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Chromomycin A5 induces bona fide immunogenic cell death in melanoma [frontiersin.org]

- 6. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting of the HIV-1 long terminal repeat with chromomycin potentiates the inhibitory effects of a triplex-forming oligonucleotide on Sp1-DNA interactions and in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromomycin A3 suppresses cholangiocarcinoma growth by induction of S phase cell cycle arrest and suppression of Sp1-related anti-apoptotic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Association of the anticancer antibiotic chromomycin A(3) with the nucleosome: role of core histone tail domains in the binding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] this compound Induces Autophagy in Melanoma Cells | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Combination therapy drives cancer into remission | EurekAlert! [eurekalert.org]

- 17. ‘Powerful new approach’: New drug combination strategy shows promise against hard-to-treat cancers - ecancer [ecancer.org]

Chromomycin A2: A Potent Inhibitor of the Wnt Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and embryonic development. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Chromomycin A2, a member of the aureolic acid family of antibiotics, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt signaling pathway by interfering with the transcriptional activity of the β-catenin/T-cell factor (TCF)/lymphoid enhancer-factor (LEF) complex. In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes. Evidence suggests that this compound suppresses the activation of a β-catenin activity reporter, indicating its role in disrupting this key downstream event in the Wnt cascade.

Quantitative Data

The inhibitory potency of this compound on the Wnt signaling pathway and its cytotoxic effects have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibition of Wnt/β-catenin Signaling by this compound

| Cell Line | Assay | IC50 (nM) | Reference |

| AGS (human gastric adenocarcinoma) | TCF/β-catenin transcription inhibition | 1.8 |

Table 2: Cytotoxicity of this compound

| Cell Line | Exposure Time (h) | IC50 (nM) | Reference |

| AGS (human gastric adenocarcinoma) | Not Specified | 1.7 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the TCF/β-catenin luciferase reporter assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on the Wnt signaling pathway. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

TCF/β-catenin Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

AGS (human gastric adenocarcinoma) cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other suitable transfection reagent

-

This compound stock solution (in DMSO)

-

Lithium Chloride (LiCl) solution

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed AGS cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with either TOPflash or FOPflash plasmid (100 ng/well) and the Renilla luciferase plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: After 24 hours of transfection, replace the medium.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) in the presence of 15 mM LiCl to activate the Wnt pathway. Include a vehicle control (DMSO) with LiCl.

-

Incubation: Incubate the treated cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by the reduction in the normalized luciferase activity in TOPflash-transfected cells compared to the vehicle control. The IC50 value can be calculated using a suitable software.

Western Blot for β-catenin

This technique is used to detect changes in the protein levels of β-catenin following treatment with this compound.

Materials:

-

AGS cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-catenin

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate AGS cells and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the β-catenin signal to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This method is used to measure the changes in the mRNA expression of Wnt target genes, such as AXIN2 and MYC, after this compound treatment.

Materials:

-

AGS cells

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat AGS cells with this compound and extract total RNA using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in this compound-treated cells compared to control cells, normalized to the housekeeping gene.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound.

Materials:

-

AGS cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AGS cells in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway with a low nanomolar IC50 for transcriptional inhibition. The provided data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in Wnt-driven diseases, particularly in cancer. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of its mechanism and the methods for its characterization. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound as a potential anti-cancer agent.

The Role of Chromomycin A2 in Inducing Autophagy in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromomycin (B10761888) A2, a member of the aureolic acid family of antitumor antibiotics, has demonstrated potent cytotoxic effects against a range of cancer cell lines. Recent evidence has illuminated a key mechanism contributing to its anticancer activity: the induction of autophagy. This technical guide provides an in-depth analysis of the role of Chromomycin A2 in promoting autophagic processes in cancer cells. It consolidates quantitative data on its efficacy, details the experimental protocols for assessing its autophagic effects, and visually represents the known signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction

This compound is a glycosylated polyketide produced by certain species of Streptomyces bacteria. Its primary mechanism of action has long been attributed to its ability to bind to the minor groove of GC-rich DNA regions, thereby interfering with DNA replication and transcription[1]. This activity underlies its potent cytotoxic effects against various cancer cell types[2][3]. More recently, studies have revealed that this compound can also induce autophagy, a cellular self-degradative process, in cancer cells. This discovery has opened new avenues for understanding its full therapeutic potential and for the development of novel anticancer strategies.

Autophagy is a highly regulated catabolic process that involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled. While autophagy can promote cell survival under certain stress conditions, in the context of cancer, its role is complex. The induction of autophagy can sometimes lead to a form of programmed cell death, distinct from apoptosis, making it a promising target for cancer therapy.

This guide will focus on the technical aspects of this compound-induced autophagy, providing the necessary data and methodologies for researchers to investigate this phenomenon further.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. These values were determined after 48 and 72 hours of exposure to this compound.

| Cell Line | Cancer Type | IC50 (nM) - 48h | IC50 (nM) - 72h |

| HCT-8 | Colon | 45.3 | 20.4 |

| SF-295 | Glioblastoma | 25.6 | 17.0 |

| HL-60 | Leukemia | 22.7 | 11.4 |

| OVCAR-8 | Ovarian | 20.4 | 13.6 |